2-Methyl-1-morpholinopropan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-morpholin-4-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(2,9)7-10-3-5-11-6-4-10/h3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXYZQUYVNLCTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCOCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209933 | |

| Record name | Morpholine, 4-(2-amino-2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6105-75-5 | |

| Record name | 2-Methyl-1-morpholinopropan-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6105-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(2-amino-2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006105755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4-(2-amino-2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-(morpholin-4-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Methyl-1-morpholinopropan-2-amine (CAS: 6105-75-5): Properties, Synthesis, and Potential Applications

Executive Summary: This document provides a comprehensive technical overview of 2-Methyl-1-morpholinopropan-2-amine, CAS number 6105-75-5. It is a diamine featuring a morpholine ring and a sterically hindered primary amine on a neopentyl-like backbone. This guide delves into its physicochemical properties, presents a plausible synthetic route, outlines expected analytical characterization methods, and discusses its potential applications as a versatile building block in drug discovery and materials science. Safety and handling protocols are also detailed to ensure its proper use in a research and development setting.

Introduction

This compound is an organic compound characterized by the presence of two key functional groups: a primary amine and a morpholine moiety. The primary amine is situated on a tertiary carbon, creating a sterically hindered environment, while the morpholine ring provides a tertiary amine and an ether linkage, which can impart favorable solubility and pharmacokinetic properties in larger molecules. Its molecular formula is C₈H₁₈N₂O.[1] This unique combination of features makes it a molecule of interest for researchers, particularly in medicinal chemistry and polymer science, where it can serve as a valuable scaffold or intermediate. This guide aims to consolidate the available technical data and provide expert insights into its synthesis and potential utility.

Physicochemical and Computational Properties

The fundamental properties of a chemical entity are critical for its application in experimental design. This compound is typically supplied as a colorless to pale yellow liquid with a purity of 98% or higher.[2][3] Proper storage involves maintaining it in a dark place under an inert atmosphere at temperatures between 2-8°C to ensure stability.[4]

Core Chemical Data

A summary of the key physicochemical and computational properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 6105-75-5 | [1][2][4] |

| Molecular Formula | C₈H₁₈N₂O | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Synonyms | Morpholine, N-(2-aminoisobutyl)-; 1,1-Dimethyl-2-morpholin-4-yl-ethylamine | [1] |

| SMILES | NC(C)(C)CN1CCOCC1 | [1] |

| Topological Polar Surface Area (TPSA) | 38.49 Ų | [1] |

| logP (calculated) | 0.0559 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

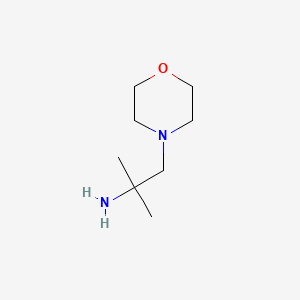

Chemical Structure

The structure of this compound is defined by a central propane chain. The C2 carbon is quaternary, bonded to two methyl groups, a primary amine (NH₂), and a methylene group (CH₂) which is, in turn, attached to the nitrogen atom of a morpholine ring.

Caption: Chemical structure of this compound.

Proposed Synthesis and Manufacturing Workflow

Caption: Proposed two-step synthesis workflow for the target compound.

Representative Experimental Protocol

This protocol is a representative, non-validated procedure. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of 2-Amino-2-methyl-1-chloropropane Hydrochloride

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), charge 2-amino-2-methyl-1-propanol (1.0 eq).

-

Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 70-80°C) for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench any excess thionyl chloride by slowly adding the mixture to ice water. The product hydrochloride salt may precipitate. If not, concentrate the aqueous solution under reduced pressure to obtain the crude salt.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, suspend the crude 2-amino-2-methyl-1-chloropropane hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile.

-

Reagent Addition: Add morpholine (1.2 eq) and an excess of a base like potassium carbonate (K₂CO₃, 2.5 eq) to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Reaction: Heat the suspension to reflux (approx. 82°C for acetonitrile) and stir vigorously for 12-24 hours. Monitor the disappearance of the intermediate by GC-MS.

-

Workup and Purification: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is essential. While specific spectra are proprietary to suppliers, a theoretical profile can be predicted based on the molecule's structure.[4]

-

¹H NMR: The spectrum is expected to show a singlet for the six protons of the two equivalent methyl groups, a singlet for the two protons of the primary amine (which may be broad), a singlet for the methylene bridge protons, and two distinct multiplets (likely triplets) for the eight protons of the morpholine ring.

-

¹³C NMR: The spectrum should reveal distinct signals for the quaternary carbon, the methyl carbons, the methylene bridge carbon, and the carbons of the morpholine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 159.2.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), and characteristic C-O and C-N stretching from the morpholine ring (1050-1350 cm⁻¹).

Potential Applications and Research Directions

While specific, documented applications for this compound are sparse in academic literature, its structure suggests significant potential as a versatile building block.

-

Pharmaceutical Drug Development: The primary amine serves as a key handle for derivatization, such as forming amides, sulfonamides, or ureas, which are common linkages in drug molecules. The morpholine group is frequently incorporated to enhance aqueous solubility and metabolic stability. The gem-dimethyl group can provide a steric shield, potentially reducing enzymatic degradation of adjacent functional groups.

-

Polymer Chemistry: As a diamine, it can act as a monomer or a cross-linking/curing agent in the synthesis of polymers like polyamides or polyurethanes.

-

Coordination Chemistry: The two nitrogen atoms can act as ligands to coordinate with metal ions, making it a candidate for creating novel catalysts or metal-organic frameworks.

Caption: Potential applications derived from the core chemical scaffold.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[5]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |

Source: Aggregated GHS information from supplier safety data sheets.[5][6]

Handling and First Aid

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[5]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids.[5]

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[5]

-

First Aid (IF ON SKIN): Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.[5]

-

First Aid (IF SWALLOWED): Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[5]

Conclusion

This compound (CAS: 6105-75-5) is a structurally interesting diamine with significant, albeit largely unexplored, potential. Its combination of a sterically hindered primary amine and a morpholine ring makes it an attractive building block for creating complex molecules with tailored properties. While its primary role is currently as a research chemical, its utility in the synthesis of novel pharmaceuticals, polymers, and ligands warrants further investigation by the scientific community. Adherence to strict safety protocols is mandatory when handling this corrosive compound.

References

Synthesis of 2-Methyl-1-morpholinopropan-2-amine from Morpholine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-1-morpholinopropan-2-amine, a valuable diamine building block in pharmaceutical and materials science. The guide details a robust and efficient two-step synthetic pathway commencing from readily available morpholine. The synthesis involves an initial Mannich reaction to generate the key intermediate, 1-morpholinopropan-2-one, followed by a catalytic reductive amination to yield the target compound. This document offers an in-depth analysis of the reaction mechanisms, optimization of reaction conditions, and detailed experimental protocols. The causality behind experimental choices is elucidated, providing researchers, scientists, and drug development professionals with a thorough understanding of the synthetic strategy.

Introduction

This compound is a vicinal diamine characterized by the presence of a morpholine ring and a tertiary amine functionality. This unique structural arrangement imparts specific physicochemical properties, making it a valuable precursor in the development of novel therapeutic agents and functional polymers. The strategic placement of the two nitrogen atoms, one within the morpholine heterocycle and a primary amine, allows for diverse chemical modifications and the creation of complex molecular architectures.

This guide focuses on a logical and scalable synthetic approach, prioritizing efficiency, and the use of well-established chemical transformations. The chosen pathway, a Mannich reaction followed by reductive amination, offers a reliable method for the preparation of this compound from inexpensive starting materials.

Synthetic Strategy Overview

The synthesis of this compound from morpholine is proposed via a two-step sequence as illustrated below. This strategy is designed for clarity, high potential yield, and the utilization of standard laboratory techniques.

Figure 1: Proposed two-step synthesis of this compound.

The first step involves the Mannich reaction, a three-component condensation of morpholine, formaldehyde, and acetone to furnish the β-amino ketone intermediate, 1-morpholinopropan-2-one.[1][2] The second step is the conversion of the ketonic carbonyl group of the intermediate into a primary amine via catalytic reductive amination using ammonia.[3][4]

Step 1: Synthesis of 1-Morpholinopropan-2-one via Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of an acidic proton located alpha to a carbonyl group.[2] In this synthesis, morpholine acts as the secondary amine, formaldehyde as the non-enolizable aldehyde, and acetone as the enolizable ketone.

Reaction Mechanism

The mechanism of the Mannich reaction proceeds in two key stages:

-

Formation of the Eschenmoser-like salt (iminium ion): Morpholine reacts with formaldehyde to form a hemiaminal, which then dehydrates in the presence of an acid catalyst to generate a reactive iminium ion.[1]

-

Nucleophilic attack by the enol: Acetone, under acidic conditions, tautomerizes to its enol form. The electron-rich enol then attacks the electrophilic carbon of the iminium ion, leading to the formation of the β-amino ketone after deprotonation.[2]

Figure 2: Mechanism of the Mannich reaction for the synthesis of 1-Morpholinopropan-2-one.

Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Morpholine | 87.12 | 87.1 g (1.0 mol) | 1.0 |

| Formaldehyde (37% aq. soln.) | 30.03 | 81.2 g (1.0 mol) | 1.0 |

| Acetone | 58.08 | 116.2 g (2.0 mol) | 2.0 |

| Hydrochloric acid (conc.) | 36.46 | q.s. | - |

| Sodium hydroxide | 40.00 | q.s. | - |

| Diethyl ether | 74.12 | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add morpholine (87.1 g, 1.0 mol) and acetone (116.2 g, 2.0 mol).

-

Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add a 37% aqueous solution of formaldehyde (81.2 g, 1.0 mol) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, adjust the pH of the reaction mixture to approximately 3-4 by the slow addition of concentrated hydrochloric acid.

-

Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 60-70 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize it with a 20% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

-

Extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-morpholinopropan-2-one.

-

The crude product can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Expected Yield: 70-80%

Step 2: Synthesis of this compound via Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[5] In this step, the ketone functionality of 1-morpholinopropan-2-one is converted to a primary amine using ammonia in the presence of a reducing agent. Catalytic hydrogenation is a preferred method for this transformation due to its efficiency and cleaner reaction profile.

Reaction Mechanism

The reductive amination process involves two main stages:

-

Imine Formation: The ketone (1-morpholinopropan-2-one) reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to form an imine.[5]

-

Reduction of the Imine: The C=N double bond of the imine is then reduced to a C-N single bond by catalytic hydrogenation. Common catalysts for this reduction include Raney Nickel, Palladium on carbon (Pd/C), or Platinum on carbon (Pt/C).[6]

Figure 3: Mechanism of reductive amination of 1-Morpholinopropan-2-one.

Detailed Experimental Protocol (Catalytic Hydrogenation)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Morpholinopropan-2-one | 143.19 | 71.6 g (0.5 mol) | 0.5 |

| Methanolic Ammonia (7N) | - | 500 mL | - |

| Raney Nickel (50% slurry in water) | - | ~15 g | - |

| Hydrogen gas | 2.02 | High pressure | - |

Procedure:

-

In a high-pressure autoclave, add 1-morpholinopropan-2-one (71.6 g, 0.5 mol) and methanolic ammonia (7N, 500 mL).

-

Carefully add Raney Nickel (~15 g of a 50% slurry in water, washed with methanol).

-

Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to 500-1000 psi.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 8-12 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the catalyst with methanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to afford this compound as a colorless liquid.

Expected Yield: 60-75%

Alternative Synthetic Route: The Leuckart-Wallach Reaction

An alternative to catalytic reductive amination for the conversion of 1-morpholinopropan-2-one to the final product is the Leuckart-Wallach reaction.[7][8] This reaction utilizes ammonium formate or formamide as both the aminating and reducing agent.

The reaction typically requires high temperatures (160-185 °C) and proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine. While this method avoids the need for high-pressure hydrogenation equipment, it often results in lower yields and requires a final hydrolysis step.

Characterization Data (Predicted)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 1-Morpholinopropan-2-one | C₇H₁₃NO₂ | 143.19 | Colorless to pale yellow oil | 3.65 (t, 4H), 3.20 (s, 2H), 2.45 (t, 4H), 2.15 (s, 3H) | 208.5, 67.0, 60.5, 53.8, 27.0 |

| This compound | C₈H₁₈N₂O | 158.24 | Colorless liquid | 3.70 (t, 4H), 2.50 (t, 4H), 2.30 (s, 2H), 1.50 (s, 2H, NH₂), 1.10 (s, 6H) | 67.2, 62.5, 54.0, 50.5, 25.0 |

Safety and Handling

-

Morpholine: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Formaldehyde: Toxic and a known carcinogen. Handle with extreme care in a fume hood.

-

Acetone and Diethyl Ether: Highly flammable. Avoid open flames and sparks.

-

Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with care and wear appropriate PPE.

-

Raney Nickel: Pyrophoric when dry. Always handle as a slurry in water or an appropriate solvent.

-

Hydrogen Gas: Highly flammable and explosive. Use in a properly rated high-pressure reactor and ensure the system is leak-proof.

Conclusion

This technical guide has detailed a reliable and scalable two-step synthesis for this compound starting from morpholine. The described pathway, utilizing a Mannich reaction followed by catalytic reductive amination, provides a practical approach for obtaining this valuable diamine. The in-depth explanation of the reaction mechanisms, along with detailed experimental protocols, offers a solid foundation for researchers and professionals in the fields of organic synthesis and drug development. The alternative Leuckart-Wallach reaction provides an additional synthetic option. Adherence to the outlined procedures and safety precautions is crucial for the successful and safe execution of this synthesis.

References

- 1. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 2. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 3. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Reductive Amination Review [erowid.org]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Alkylation of Morpholine for the Synthesis of 2-Methyl-1-morpholinopropan-2-amine

This guide provides a comprehensive overview of a robust synthetic route to 2-Methyl-1-morpholinopropan-2-amine, a valuable building block in medicinal chemistry and drug development. The synthesis leverages a strategic alkylation of morpholine via a nitro-Mannich reaction, followed by a catalytic reduction. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol, but a deep dive into the causality behind the experimental choices.

Introduction: The Significance of Morpholine Derivatives

Morpholine, a heterocyclic compound featuring both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry.[1] Its incorporation into drug candidates can enhance pharmacological activity and improve pharmacokinetic properties. The target molecule of this guide, this compound, is a diamine derivative of morpholine with potential applications as a versatile intermediate in the synthesis of more complex pharmaceutical agents.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process:

-

Nitro-Mannich (Aza-Henry) Reaction: This three-component reaction involves the condensation of morpholine, formaldehyde, and 2-nitropropane to form the intermediate, 2-methyl-1-morpholino-2-nitropropane. This reaction is a powerful tool for the formation of carbon-carbon bonds and the introduction of a nitro group, which serves as a precursor to the primary amine.[2][3]

-

Catalytic Hydrogenation: The nitro group of the intermediate is then selectively reduced to a primary amine using catalytic hydrogenation. This method is often preferred for its high efficiency and clean reaction profile.

This synthetic approach is advantageous due to the ready availability of the starting materials and the generally high yields of each step.

Reaction Mechanism

The nitro-Mannich reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from morpholine and formaldehyde. This electrophilic species is then attacked by the nucleophilic nitronate anion of 2-nitropropane, which is formed in situ under basic conditions.

Caption: Mechanism of the nitro-Mannich reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Part 1: Synthesis of 2-Methyl-1-morpholino-2-nitropropane (Nitro-Mannich Reaction)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Morpholine | 87.12 | 8.71 g (9.0 mL) | 0.10 |

| Formaldehyde (37% aq. solution) | 30.03 | 8.1 g (7.5 mL) | 0.10 |

| 2-Nitropropane | 89.09 | 8.91 g (9.1 mL) | 0.10 |

| Ethanol | 46.07 | 50 mL | - |

| Sodium Carbonate (anhydrous) | 105.99 | 5.3 g | 0.05 |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (8.71 g, 0.10 mol) and ethanol (50 mL).

-

In a separate beaker, prepare a solution of sodium carbonate (5.3 g, 0.05 mol) in water (20 mL).

-

To the morpholine solution, add the aqueous formaldehyde solution (8.1 g, 0.10 mol) dropwise at room temperature with vigorous stirring.

-

After the addition of formaldehyde is complete, add 2-nitropropane (8.91 g, 0.10 mol) to the reaction mixture.

-

Slowly add the sodium carbonate solution to the flask. The reaction is exothermic, and the temperature should be maintained below 40°C using an ice bath if necessary.

-

After the addition of the base, heat the reaction mixture to reflux (approximately 80°C) and maintain for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

-

Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Add 50 mL of water and 50 mL of diethyl ether. Shake the funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-methyl-1-morpholino-2-nitropropane as a yellowish oil.

Part 2: Synthesis of this compound (Catalytic Hydrogenation)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-1-morpholino-2-nitropropane | 188.23 | 9.41 g | 0.05 |

| Palladium on Carbon (10% Pd/C) | - | 0.5 g | - |

| Methanol | 32.04 | 100 mL | - |

| Hydrogen Gas | 2.02 | - | - |

Procedure:

-

Set up a hydrogenation apparatus (e.g., a Parr hydrogenator or a flask with a balloon filled with hydrogen).

-

In the reaction vessel, dissolve the crude 2-methyl-1-morpholino-2-nitropropane (9.41 g, 0.05 mol) in methanol (100 mL).

-

Carefully add the 10% Pd/C catalyst (0.5 g) to the solution. Caution: Pd/C can be pyrophoric when dry; handle with care.

-

Seal the reaction vessel and purge the system with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi (or use a hydrogen balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing the uptake of hydrogen and by TLC until the starting material is consumed.

-

Once the reaction is complete (typically 4-6 hours), carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 20 mL).

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by vacuum distillation or by column chromatography on silica gel. For column chromatography, a mobile phase of dichloromethane/methanol with a small amount of triethylamine (e.g., 95:5:0.5) is typically effective for eluting the diamine.[4]

Caption: Overall experimental workflow.

Characterization of this compound

The structure and purity of the final product should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the morpholine protons, the methylene bridge, the gem-dimethyl groups, and the primary amine protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for all the carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and C-O stretching of the ether in the morpholine ring (around 1115 cm⁻¹) should be observed.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (158.24 g/mol ).[4]

Safety Precautions

-

2-Nitropropane: This reagent is flammable and a suspected carcinogen.[5][6][7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Avoid inhalation and skin contact.

-

Formaldehyde: It is a toxic and corrosive substance. Handle with care in a fume hood.

-

Catalytic Hydrogenation: This procedure involves flammable hydrogen gas and a potentially pyrophoric catalyst. Ensure the apparatus is properly set up and purged to avoid the formation of explosive mixtures with air.

By adhering to this detailed guide, researchers can confidently synthesize this compound, a valuable intermediate for further drug discovery and development efforts.

References

- 1. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions [mdpi.com]

- 2. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 3. CN105732393B - A kind of synthetic method of 2 nitropropane - Google Patents [patents.google.com]

- 4. biotage.com [biotage.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-methyl-1-nitropropane synthesis - chemicalbook [chemicalbook.com]

The Morpholine Scaffold: A Privileged Core in Modern Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, has emerged as a "privileged structure" in medicinal chemistry and beyond.[1][2][3] Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, have made it a cornerstone in the design of a multitude of bioactive molecules.[1][2] This in-depth technical guide provides a comprehensive overview of the potential research applications of morpholine derivatives, delving into their synthesis, mechanisms of action, and diverse roles in oncology, neurodegenerative diseases, infectious diseases, and agriculture. Detailed experimental protocols for the synthesis of key morpholine-containing compounds and relevant biological assays are provided to empower researchers in their quest for novel therapeutics and agrochemicals.

The Morpholine Moiety: A Chemical Chameleon

The versatility of the morpholine scaffold lies in its structural and electronic properties. The presence of the ether oxygen atom withdraws electron density from the nitrogen, rendering it less basic than analogous secondary amines like piperidine.[4] This reduced basicity can be advantageous in drug design, minimizing off-target interactions with physiological amines. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[5] The morpholine ring is often incorporated into molecules to enhance their pharmacokinetic profile, improving properties like solubility and metabolic stability.[1][2]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the morpholine ring and its point of attachment to a larger molecular scaffold are critical determinants of biological activity. Structure-activity relationship (SAR) studies have revealed that the morpholine moiety can serve as a key pharmacophore, directly interacting with target proteins, or as a modulator of physicochemical properties to optimize drug-like characteristics.[2][6] For instance, in many kinase inhibitors, the morpholine ring occupies a specific pocket in the ATP-binding site, forming critical interactions that contribute to potency and selectivity.[2]

Therapeutic Frontiers: Morpholine Derivatives in Medicine

The impact of morpholine derivatives is profoundly felt in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this versatile heterocycle.[1][3]

Oncology: Targeting Aberrant Signaling

Morpholine-containing compounds have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[5][7][8][9]

Gefitinib (Iressa®): A Paradigm of Targeted Therapy

Gefitinib is a prime example of a successful morpholine-containing anticancer drug.[4] It is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overactive in non-small cell lung cancer (NSCLC).

Mechanism of Action: Gefitinib competitively and reversibly binds to the ATP-binding pocket of the EGFR tyrosine kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways, such as the Ras/Raf/MAPK and PI3K/Akt pathways, which are crucial for cancer cell proliferation, survival, and metastasis. The morpholine moiety in gefitinib is crucial for its solubility and pharmacokinetic properties, contributing to its oral bioavailability.

Signaling Pathway: EGFR Inhibition by Gefitinib

Caption: Gefitinib blocks EGFR signaling by inhibiting ATP binding.

Experimental Protocol: Synthesis of Gefitinib

This protocol describes a four-step synthesis of Gefitinib starting from 2,4-dichloro-6,7-dimethoxyquinazoline.

Step 1: Synthesis of 2,4-dichloro-N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

-

To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in acetic acid (20 vol), add 3-chloro-4-fluoroaniline (1.0 eq).

-

Heat the reaction mixture to 55°C and stir for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Filter the resulting precipitate, wash with water, and dry to obtain the product.

Step 2: Selective Demethylation

-

Treat the product from Step 1 with trimethylammonium heptachlorodialuminate ([TMAH][Al2Cl7]) (1.0 eq) in a suitable solvent.

-

Heat the reaction mixture to 50°C for 2 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Crystallize the residue from hot methanol to obtain the desired monodemethylated product.

Step 3: O-Alkylation

-

To a solution of the demethylated product from Step 2 in a suitable solvent such as DMF, add a base (e.g., K2CO3) and 1-(3-chloropropyl)morpholine (1.2 eq).

-

Heat the reaction mixture to 80°C and stir for 4-6 hours.

-

Cool the reaction to room temperature and pour into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Dehalogenation

-

The product from Step 3 is subjected to dehalogenation to yield Gefitinib. This can be achieved through various methods, including catalytic hydrogenation.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Morpholine derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the morpholine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Experimental Protocol: Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol outlines the steps to assess the effect of a morpholine derivative on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Procedure:

-

Cell Treatment and Lysis: Treat cancer cells with the morpholine derivative at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total Akt, phosphorylated Akt (p-Akt), and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of p-Akt to total Akt.

Neurodegenerative Diseases: A Glimmer of Hope

Morpholine derivatives are being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their ability to modulate key enzymes and receptors in the central nervous system makes them attractive candidates. For instance, certain morpholine-based compounds have shown potent inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in the pathology of Alzheimer's and Parkinson's diseases, respectively.

Reboxetine (Edronax®): A Norepinephrine Reuptake Inhibitor

Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant. Its synthesis involves the construction of the morpholine ring as a key step.

Experimental Workflow: Synthesis of Reboxetine

Caption: A generalized synthetic workflow for Reboxetine.

Infectious Diseases: Combating Microbial Threats

The morpholine scaffold is also present in important antibacterial agents.

Linezolid (Zyvox®): A Novel Class of Antibiotic

Linezolid is an oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria. The synthesis of Linezolid involves the incorporation of a morpholine-substituted aniline precursor.

Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This is a unique mechanism of action that differs from other protein synthesis inhibitors.

Agrochemical Innovations: Protecting Our Crops

Morpholine derivatives have made a significant impact on modern agriculture, primarily as potent and systemic fungicides.[4]

Morpholine Fungicides: Inhibitors of Ergosterol Biosynthesis

Morpholine fungicides, such as Fenpropimorph and Tridemorph, are widely used to control a range of fungal diseases in cereal crops.[4]

Mechanism of Action: These fungicides act as ergosterol biosynthesis inhibitors (EBIs).[4] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Morpholines inhibit two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase. This dual inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity and function.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Caption: Fenpropimorph inhibits two key enzymes in the ergosterol pathway.

Experimental Protocol: Synthesis of Fenpropimorph

This protocol describes the synthesis of Fenpropimorph via reductive amination.

Step 1: Aldol Condensation

-

To a stirred solution of 4-tert-butylbenzaldehyde and propanal in ethanol, add aqueous sodium hydroxide dropwise at a controlled temperature.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Extract the product with an organic solvent, wash, dry, and evaporate the solvent.

-

Purify the crude product by distillation under reduced pressure to obtain 3-(4-tert-butylphenyl)-2-methylpropenal.

Step 2: Selective Hydrogenation

-

Dissolve the propenal from Step 1 in ethanol or ethyl acetate.

-

Hydrogenate the solution in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Monitor the reaction for hydrogen uptake.

-

Filter off the catalyst and remove the solvent under reduced pressure to yield 3-(4-tert-butylphenyl)-2-methylpropanal.

Step 3: Reductive Amination

-

React 3-(4-tert-butylphenyl)-2-methylpropanal with cis-2,6-dimethylmorpholine in a suitable solvent.

-

Reduce the intermediate imine using catalytic hydrogenation (e.g., Pd/C and H2) or a chemical reducing agent like sodium borohydride.

-

Purify the final product by vacuum distillation to obtain Fenpropimorph.

Experimental Protocol: Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the effect of a morpholine fungicide on the ergosterol content in fungal cells.

Procedure:

-

Fungal Culture and Treatment: Grow the fungal species of interest in a suitable liquid medium to the mid-logarithmic phase. Add the morpholine fungicide at various concentrations and continue incubation.

-

Cell Harvesting and Saponification: Harvest the fungal mycelia by filtration or centrifugation. Saponify the cell pellet by refluxing in ethanolic potassium hydroxide to release the sterols.

-

Sterol Extraction: Extract the nonsaponifiable lipids (containing sterols) with an organic solvent like n-heptane.

-

Spectrophotometric Quantification: Analyze the extracted sterols by scanning spectrophotometry from 240 to 300 nm. Ergosterol exhibits a characteristic four-peaked curve. The amount of ergosterol can be calculated from the absorbance values at specific wavelengths.

-

Data Analysis: Determine the percentage of ergosterol inhibition at each fungicide concentration compared to an untreated control.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of representative morpholine derivatives against their respective targets.

| Compound | Target | Cell Line/Organism | IC50 | Reference |

| Gefitinib | EGFR Tyrosine Kinase | A549 (NSCLC) | 0.015 µM | |

| AK-10 | Cytotoxicity | MCF-7 (Breast Cancer) | 3.15 µM | [7] |

| Morpholine-based chalcone | MAO-B | - | 0.030 µM | |

| Fenpropimorph | Ergosterol Biosynthesis | Ustilago maydis | 0.01 µg/mL |

Future Perspectives and Conclusion

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 4. ukm.my [ukm.my]

- 5. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 6. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 7. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. mdpi.com [mdpi.com]

2-Methyl-1-morpholinopropan-2-amine as a building block in organic synthesis

An In-depth Technical Guide: 2-Methyl-1-morpholinopropan-2-amine as a Versatile Building Block in Organic Synthesis

Introduction: Unveiling a Unique Diamine Scaffold

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of appropriate building blocks is paramount to achieving desired molecular complexity, functionality, and optimal physicochemical properties. This compound emerges as a compelling scaffold, integrating two critical nitrogen-containing functional groups within a compact and sterically defined framework. This molecule features a primary amine, which serves as a versatile nucleophilic handle for a wide array of chemical transformations, and a morpholine ring, a well-established "privileged structure" in medicinal chemistry.[1][2] The steric hindrance provided by the gem-dimethyl groups adjacent to the primary amine imparts unique reactivity and selectivity, making it a valuable tool for synthetic chemists aiming to construct complex molecular architectures.

This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, plausible synthetic strategies, characteristic reactivity, and its application as a strategic building block in the synthesis of higher-order molecules.

Physicochemical and Structural Characteristics

This compound (CAS No. 6105-75-5) is an organic compound featuring a morpholine ring linked via a methylene bridge to a 2-amino-2-methylpropyl group.[3] The presence of both a primary amine and a tertiary amine (within the morpholine ring) classifies it as a diamine. The unique structural arrangement, particularly the quaternary carbon atom bearing the primary amine and two methyl groups, dictates its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6105-75-5 | ChemScene[3], BLD Pharm[4] |

| Molecular Formula | C₈H₁₈N₂O | ChemScene[3] |

| Molecular Weight | 158.24 g/mol | ChemScene[3] |

| SMILES | NC(C)(C)CN1CCOCC1 | ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 38.49 Ų | ChemScene[3] |

| LogP | 0.0559 | ChemScene[3] |

| Hydrogen Bond Acceptors | 3 | ChemScene[3] |

| Hydrogen Bond Donors | 1 | ChemScene[3] |

| Rotatable Bonds | 2 | ChemScene[3] |

The Morpholine Moiety: A Privileged Element in Drug Design

The morpholine ring is a recurring motif in a vast number of approved drugs and bioactive molecules.[1] Its prevalence is not coincidental; medicinal chemists frequently employ this heterocycle to bestow advantageous properties upon a lead compound.[1][2] The morpholine moiety is valued for its ability to:

-

Enhance Aqueous Solubility: The ether oxygen and the tertiary amine can act as hydrogen bond acceptors, often improving the solubility profile of the parent molecule.

-

Improve Pharmacokinetic Profile: The morpholine ring is generally metabolically stable and can improve a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]

-

Modulate Potency and Selectivity: The ring's conformation and its capacity for hydrogen bonding can lead to favorable interactions with biological targets like enzymes and receptors.[1][5]

-

Serve as a Versatile Synthetic Handle: It is a readily accessible building block that can be incorporated through various synthetic methodologies.[1]

By incorporating this "privileged" scaffold, this compound provides a direct pathway to novel compounds with potentially favorable drug-like properties.[6][7]

Synthetic Pathways: Constructing the Building Block

While specific, scaled-up industrial syntheses for this compound are proprietary, a logical and efficient pathway can be devised from readily available starting materials based on fundamental organic reactions. A plausible retro-synthetic analysis points towards 2-amino-2-methyl-1-propanol as a key precursor, a compound whose synthesis is well-documented.[8][9][10][11]

A representative synthetic approach involves the conversion of the primary alcohol in 2-amino-2-methyl-1-propanol into a suitable leaving group (e.g., a tosylate or a halide), followed by nucleophilic substitution with morpholine. An alternative, more direct route could involve the reductive amination of a morpholine-containing aldehyde with ammonia, though this would require a more complex starting material. A highly plausible route is outlined below.

Caption: Plausible synthetic workflow for this compound.

This two-step process leverages common and high-yielding transformations. The initial protection of the amine may be necessary depending on the conditions used for activating the hydroxyl group, followed by deprotection.

Reactivity and Synthetic Applications

The true utility of this compound lies in the differential reactivity of its primary amine group. This group serves as the principal site for derivatization, allowing the molecule to be elaborated into a diverse range of more complex structures.

Caption: Key reaction pathways for this compound.

Acylation to Form Amides

The primary amine reacts readily with acid chlorides and acid anhydrides to form stable amide bonds.[12][13] This is one of the most fundamental and reliable reactions for incorporating this building block. The reaction is typically high-yielding and proceeds under mild conditions, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the generated acid (e.g., HCl).[13]

Reductive Amination

Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) provides access to secondary and tertiary amines.[14] This powerful C-N bond-forming reaction first involves the formation of a transient imine or enamine intermediate, which is then reduced in situ. This one-pot procedure is highly efficient for building molecular complexity.

N-Alkylation

Direct alkylation with alkyl halides is another route to secondary and tertiary amines.[12] However, this reaction can be challenging to control. The product of the initial alkylation is itself a nucleophile and can compete with the starting material, potentially leading to over-alkylation and the formation of quaternary ammonium salts.[12][13] Using a large excess of the starting amine can favor mono-alkylation.

Sulfonylation

Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.[12] Sulfonamides are a key functional group in many pharmaceuticals (e.g., sulfa drugs), and this reaction provides a straightforward entry to this important class of compounds.

Exemplary Experimental Protocol: Amide Synthesis

This section provides a representative, self-validating protocol for the acylation of this compound with an acyl chloride. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-(2-methyl-1-morpholinopropan-2-yl)benzamide.

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DCM.

-

Causality: Anhydrous conditions are crucial as benzoyl chloride is water-sensitive and will hydrolyze to benzoic acid, reducing yield. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

-

Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq).

-

Causality: The reaction generates HCl as a byproduct. Triethylamine is a non-nucleophilic base that neutralizes the acid, driving the reaction to completion and preventing the protonation (and deactivation) of the starting amine. Cooling mitigates the exothermic nature of the reaction.

-

-

Acyl Chloride Addition: Add benzoyl chloride (1.05 eq) dropwise to the stirred solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Causality: Dropwise addition controls the reaction rate and temperature. A slight excess of the acylating agent ensures complete consumption of the limiting amine starting material.

-

-

Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Causality: The bicarbonate solution neutralizes any remaining HCl and unreacted benzoyl chloride.

-

-

Workup - Extraction: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Causality: This ensures that all of the desired product is recovered from the aqueous phase into the organic solvent.

-

-

Workup - Washing: Wash the combined organic layers sequentially with water and then brine.

-

Causality: Washing removes water-soluble impurities and residual salts. The brine wash helps to pre-dry the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Removal of all water is essential before solvent evaporation. MgSO₄ is a common and efficient drying agent.

-

-

Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.

Conclusion

This compound stands out as a highly functional and strategically valuable building block for organic synthesis. Its unique architecture, combining a reactive primary amine with the privileged morpholine scaffold and a sterically demanding gem-dimethyl group, offers chemists a powerful tool for constructing novel molecules. The straightforward and predictable reactivity of the primary amine allows for its seamless integration into complex targets through robust reactions like amidation and reductive amination. For researchers and professionals in drug development, leveraging this building block can accelerate the synthesis of diverse chemical libraries, paving the way for the discovery of new therapeutic agents with optimized properties.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 6105-75-5|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. sciencescholar.us [sciencescholar.us]

- 7. Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]

- 8. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. CN107129435B - A method of preparing 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 11. CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Biological Activity of Substituted Morpholine Compounds

Abstract

The morpholine ring, a six-membered saturated heterocycle containing oxygen and nitrogen atoms, is recognized in medicinal chemistry as a "privileged structure."[1] This designation stems from its advantageous physicochemical, biological, and metabolic properties, which contribute to improved pharmacokinetic profiles and potent biological activities.[2][3] The morpholine moiety's ability to enhance molecular potency through specific interactions with biological targets, such as kinases, and to modulate properties like aqueous solubility and metabolic stability has made it a ubiquitous scaffold in drug discovery.[2][4] This guide provides an in-depth, technical overview of the diverse biological activities of substituted morpholine compounds for researchers, scientists, and drug development professionals. We will explore their applications in oncology, mycology, and neurology, delving into mechanisms of action, structure-activity relationships (SAR), and the causality behind key experimental methodologies used to validate their therapeutic potential.

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The utility of the morpholine ring is not accidental; it is rooted in a unique combination of chemical properties that medicinal chemists leverage to overcome common drug development challenges.[3]

Physicochemical Properties and Pharmacokinetic Advantages

The morpholine scaffold confers several benefits that enhance the "drug-likeness" of a molecule. The nitrogen atom provides a weak basicity (pKa ≈ 8.7), which is close to physiological pH, aiding in aqueous solubility without the high basicity that can lead to off-target effects.[3][4] The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[5] This balance of hydrophilic and lipophilic characteristics is crucial for oral bioavailability and, notably, for permeability across the blood-brain barrier (BBB), making it a valuable scaffold for central nervous system (CNS) drug candidates.[6][7] Furthermore, the morpholine ring is generally associated with improved metabolic stability compared to other nitrogenous heterocycles like piperazine.[3]

Key Therapeutic Areas and Marketed Drugs

The versatility of the morpholine scaffold is demonstrated by its presence in numerous approved drugs across a wide range of therapeutic areas.[1] Notable examples include:

-

Linezolid: An antibiotic used for treating serious Gram-positive bacterial infections.[8]

-

Aprepitant: An antiemetic agent that acts as a neurokinin-1 (NK1) receptor antagonist, used to prevent chemotherapy-induced nausea.[4]

-

Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.[6][8]

-

Gefitinib: An anticancer agent that functions as an epidermal growth factor receptor (EGFR) kinase inhibitor.

The prevalence of this scaffold in clinically successful drugs underscores its importance and justifies its classification as a privileged structure.[1]

Overview of Synthetic Strategies

The accessibility of the morpholine ring through facile synthetic routes further enhances its appeal in drug discovery.[1] Common strategies include the cyclization of 1,2-amino alcohols, palladium-catalyzed carboamination reactions, and various multi-component reactions that allow for the rapid generation of diverse and highly substituted morpholine libraries.[9][10][11][12] The development of stereoselective syntheses has been particularly important, as the absolute configuration of substituents on the morpholine ring can be critical for binding affinity and biological activity.[9][13]

Anticancer Activity of Morpholine Derivatives

The morpholine moiety is a cornerstone in the design of modern anticancer agents, frequently serving as a key pharmacophore that interacts with critical oncogenic proteins.[14][15][16]

Mechanism of Action: Targeting Key Signaling Pathways

Substituted morpholines have been shown to inhibit cancer cell proliferation and survival by modulating several essential signaling pathways.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[17] Morpholine-containing compounds have emerged as potent inhibitors of this pathway.[6][17] The morpholine oxygen atom often forms a critical hydrogen bond with the hinge region of the kinase domain, anchoring the inhibitor in the ATP-binding pocket. This interaction is a cornerstone of the mechanism for many PI3K/mTOR inhibitors.

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. A series of morpholine-benzimidazole-oxadiazole derivatives have been developed as potent VEGFR-2 inhibitors.[18] Structural analysis suggests that specific substitutions, such as chlorine atoms on an appended phenyl ring, enhance binding affinity within the ATP-binding pocket of VEGFR-2, leading to potent enzymatic inhibition.[18]

Beyond targeted enzyme inhibition, some morpholine derivatives exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell division cycle. For example, certain morpholine-substituted quinazoline derivatives have been shown to cause cell cycle arrest in the G1 phase and induce apoptosis in cancer cells.[19]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these compounds is highly dependent on their substitution patterns.

-

On the Appended Scaffold: For morpholine-substituted quinazolines, the nature and position of substituents on the quinazoline ring significantly impact cytotoxic activity.[19]

-

Linker and Terminal Groups: In PI3K inhibitors, a phenylurea moiety attached to the core structure can lead to potent dual PI3Kα/mTOR inhibition.[17]

-

Stereochemistry: The absolute configuration of substituents on the morpholine ring itself can dramatically influence binding affinity and is a critical consideration in rational drug design.[13]

Quantitative Data Summary: In Vitro Anticancer Activity

The following table summarizes the inhibitory concentrations (IC₅₀) of representative morpholine derivatives against various cancer cell lines and kinases.

| Compound Class | Target Cell Line / Enzyme | Key Substituent | IC₅₀ Value | Reference |

| Morpholino-pyrrolopyrimidine | MDA361 (Breast Cancer) | 4-(4-((4-(dimethylamino)butanoyl)amino)benzamido)phenyl | 8 nM | [17] |

| Morpholino-pyrrolopyrimidine | PI3Kα | 4-(4-(dimethylamino)benzamido)phenyl | 1.6 nM | [17] |

| Morpholino-quinazoline | MCF-7 (Breast Cancer) | 2,4-dichloro-phenyl | 3.15 ± 0.23 μM | [19] |

| Morpholino-quinazoline | A549 (Lung Cancer) | 4-methoxy-phenyl | 8.55 ± 0.67 μM | [19] |

| Morpholine-benzimidazole | HT-29 (Colon Cancer) | 3,4-dichlorophenyl | 3.103 ± 0.979 μM | [18] |

| Morpholine-benzimidazole | VEGFR-2 Kinase | 3,4-dichlorophenyl | 0.049 ± 0.002 μM | [18] |

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a foundational colorimetric method to assess the cytotoxic or anti-proliferative effect of a compound on cancer cells. Its principle lies in the metabolic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells into a purple formazan product.[17] The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the substituted morpholine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will metabolize the MTT into visible purple formazan crystals.[17]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[17]

Experimental Workflow: Cytotoxicity Assessment

Antifungal Properties of Morpholine Analogs

The morpholine scaffold is integral to a class of agricultural and clinical antifungal agents. The mechanism of action for these compounds is well-established and distinct from that of other antifungal classes like azoles.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Morpholine antifungals, such as fenpropimorph and amorolfine, primarily act by inhibiting two key enzymes in the fungal sterol biosynthesis pathway: Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase.[8][20] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its synthesis, these drugs alter membrane fluidity and permeability, leading to the inhibition of fungal growth and, at higher concentrations, cell death. This targeted action on a pathway vital for fungi provides a degree of selectivity.[20]

SAR of Morpholine Antifungals

Research into morpholine antifungals has revealed key structural features necessary for activity:

-

Basic Tertiary Nitrogen: The nitrogen atom in the morpholine ring is essential for activity, suggesting a crucial ionic interaction at the target site.[21]

-

Lipophilic Side Chains: The presence of bulky, lipophilic substituents is critical for potency. In fenpropimorph, this is a t-butyl group.

-

Silicon Incorporation: Recent studies have shown that replacing a carbon atom with silicon (sila-analogues) in the fenpropimorph structure can lead to compounds with superior fungicidal potential compared to the parent drugs, highlighting an innovative avenue for optimization.[21]

Quantitative Data Summary: In Vitro Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) for selected morpholine derivatives against pathogenic fungi.

| Compound | Fungal Strain | MIC (μg/mL) | MFC (μg/mL) | Reference |

| Sila-analogue 24 | Candida albicans | 2 | 4 | [21] |

| Sila-analogue 24 | Cryptococcus neoformans | 1 | 2 | [21] |

| Fenpropimorph | Candida albicans | 16 | 32 | [21] |

| Amorolfine | Candida albicans | 2 | 8 | [21] |

| Thiazine-morpholine 25 | Aspergillus flavus | 6.25 | - | [22] |

Experimental Protocol: Broth Microdilution for MIC/MFC Determination

The broth microdilution method is the gold-standard technique for determining the minimum concentration of an antimicrobial agent that inhibits visible growth (MIC) and the minimum concentration that results in cell death (MFC).

Methodology:

-

Preparation of Inoculum: Grow the fungal strain (e.g., Candida albicans) on an appropriate agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension in culture broth (e.g., RPMI-1640) to achieve the final target inoculum concentration.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. This typically creates a range of 8-12 concentrations.

-

Inoculation: Add the prepared fungal inoculum to each well, bringing the final volume to 100 or 200 µL. Include a positive control (fungi in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.[23]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.

-

MFC Determination: To determine the MFC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth and plate it onto an agar medium without any antifungal agent. Incubate the agar plates at 35°C for 24-48 hours. The MFC is the lowest concentration from which no colonies grow on the subculture plate, indicating a ≥99.9% kill rate.

Neuropharmacology of Morpholine-Containing Compounds

The unique physicochemical profile of the morpholine ring makes it exceptionally well-suited for the development of drugs targeting the central nervous system.[5][6]

Rationale for CNS Activity: Crossing the Blood-Brain Barrier

A critical challenge in CNS drug development is ensuring the molecule can cross the highly selective blood-brain barrier. The morpholine scaffold's balanced lipophilicity and hydrophilicity, combined with its favorable pKa, enhances BBB permeability, allowing these compounds to reach their targets within the brain.[6][7]

Therapeutic Targets in Neurodegenerative Diseases

Morpholine derivatives have shown promise in tackling neurodegenerative diseases like Alzheimer's and Parkinson's by interacting with key enzymes and receptors.[7][24]

In Alzheimer's disease, cognitive decline is linked to reduced levels of the neurotransmitter acetylcholine. Inhibiting the enzymes that break it down, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy. Similarly, monoamine oxidase (MAO) inhibitors are used in Parkinson's disease to preserve dopamine levels. Morpholine-based compounds have been designed as potent dual inhibitors of these enzymes.[7][24] The morpholine ring can interact with residues in the enzyme's active site, enhancing inhibitory activity.[7]

Beyond enzymes, morpholine derivatives can modulate CNS receptors. Aprepitant's action on tachykinin NK1 receptors is one example.[4] Others have been developed as modulators for metabotropic glutamate receptors (mGluRs), which are important targets for mood disorders and neurodegenerative diseases.[6] In these cases, the morpholine ring often acts as a scaffold, correctly positioning other pharmacophoric elements for optimal receptor interaction.[4]

Antiviral and Antimicrobial Applications

The broad utility of the morpholine scaffold extends to infectious diseases caused by viruses and bacteria.

Antiviral Mechanisms

Substituted morpholines have been investigated as antiviral agents with various mechanisms.

-

HIV Protease Inhibition: Flexible heterocyclic ligands, including morpholine derivatives, have been designed as P2 ligands for HIV-1 protease inhibitors. These flexible moieties can adapt to mutations in the enzyme's active site, enhancing activity against drug-resistant viral strains.[25]

-

Enhanced Drug Delivery: In other strategies, morpholine-containing polymers have been used to create nanoparticles for delivering antiviral drugs like Acyclovir. This nanoformulation was shown to enhance cellular uptake and result in remarkably superior antiviral activity against Herpes Simplex Virus 1 (HSV-1) compared to the free drug.[26]

Broad-Spectrum Antimicrobial Activity

Numerous studies have reported the synthesis of morpholine derivatives with activity against a range of bacterial pathogens.[22][23] For example, morpholine derivatives containing an azole nucleus have shown activity against Mycobacterium smegmatis, a model organism for tuberculosis research.[23] The combination of the morpholine ring with other heterocyclic systems like thiazine or oxadiazole often results in compounds with notable antibacterial effects.[22][23]

Conclusion and Future Perspectives

The morpholine scaffold is unequivocally a privileged and versatile structure in medicinal chemistry. Its favorable physicochemical properties provide a solid foundation for developing drugs with improved pharmacokinetic profiles, particularly for CNS targets.[6][7] Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential as anticancer, antifungal, neuroprotective, and antimicrobial agents.[1][2]